N-(2,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
Description
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Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-28-13-8-9-15(16(12-13)29-2)23-19(26)11-10-18-24-21(27)20-14-6-4-3-5-7-17(14)30-22(20)25-18/h8-9,12H,3-7,10-11H2,1-2H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSWAQOBVCPUPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant findings from various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 445.55 g/mol. Its structure includes a cycloheptathieno-pyrimidine core and a dimethoxyphenyl group, which may contribute to its biological properties.
Biological Activity Overview
- Antimicrobial Activity :
-
Anti-inflammatory Properties :
- Research suggests that this compound may possess anti-inflammatory effects. In vitro assays have indicated its potential to inhibit pro-inflammatory cytokines and enzymes associated with inflammatory pathways .
- Analgesic Effects :
Case Studies and Experimental Data
- In Vitro Studies :
-
Molecular Docking Studies :
- Molecular docking analyses have suggested that this compound interacts favorably with target proteins involved in inflammation and pain pathways. The binding affinities were found to be comparable to established anti-inflammatory agents .
Data Table: Biological Activity Summary
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide as an anticancer agent. Research indicates that compounds with similar thieno-pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell death and proliferation.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. The presence of the thieno-pyrimidine structure is believed to enhance its interaction with microbial enzymes or receptors.
Anti-inflammatory Effects
Research suggests that derivatives of this compound may exhibit anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This application is particularly relevant in the treatment of chronic inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of thieno-pyrimidine derivatives. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values suggesting potent activity.
Case Study 2: Antimicrobial Activity
In a study published in Pharmaceutical Biology, researchers evaluated the antimicrobial effects of various thieno-pyrimidine derivatives. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Summary Table of Applications
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis involves multi-step organic reactions, typically starting with the preparation of the thieno[3,2-d]pyrimidin core, followed by functionalization of substituents (e.g., 2,4-dimethoxyphenyl and propanamide groups). Critical parameters include:
- Catalysts and solvents : Use of bases (e.g., sodium hydroxide) and polar aprotic solvents (e.g., dimethylformamide) to facilitate nucleophilic substitutions or condensations .
- Purification : Chromatography (e.g., silica gel column) or recrystallization to isolate intermediates and final products .
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and stereochemistry, especially for the cyclohepta ring and methoxy groups .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and detect impurities .
- X-ray crystallography : For unambiguous determination of 3D structure, including hydrogen bonding patterns (e.g., N–H⋯O interactions in related compounds) .
Advanced Research Questions
Q. How can researchers optimize low yields in the final coupling step of the synthesis?
Low yields in coupling reactions (e.g., amide bond formation) may arise from steric hindrance or poor nucleophilicity. Methodological adjustments include:
Q. How to resolve contradictions in reported biological activity data across studies?
Discrepancies in biological activity (e.g., enzyme inhibition potency) may stem from structural variations or assay conditions. Strategies include:
- Structure-activity relationship (SAR) studies : Systematic modification of substituents (e.g., methoxy vs. nitro groups) to assess impact on target binding .
- Standardized assays : Replicate experiments under controlled conditions (pH, temperature, solvent) to minimize variability .
- Computational modeling : Molecular docking to predict interactions with biological targets (e.g., kinases or GPCRs) and guide experimental validation .
Q. What strategies are effective for studying metabolic stability of this compound?
- In vitro models : Liver microsomes or hepatocyte incubations to identify metabolic hotspots (e.g., oxidation of the cyclohepta ring) .
- Isotope labeling : Use of deuterated analogs to track metabolic pathways via LC-MS/MS .
- Enzyme inhibition assays : CYP450 isoform-specific inhibitors to elucidate primary metabolic enzymes .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
Discrepancies may arise from polymorphic forms or impurities. Solutions include:
- Crystallographic analysis : Compare crystal structures to identify polymorph-dependent solubility .
- Particle size reduction : Nanomilling or sonication to enhance dissolution rates in aqueous buffers .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Purification Methods
| Intermediate | Key Functional Group | Purification Method | Reference |
|---|---|---|---|
| Thieno[3,2-d]pyrimidin core | Fused heterocycle | Column chromatography (hexane:EtOAc) | |
| Propanamide derivative | Amide bond | Recrystallization (ethanol/water) |
Q. Table 2. Common Biological Targets for Thieno-Pyrimidin Derivatives
| Target Class | Example Target | Assay Type | Reference |
|---|---|---|---|
| Kinases | EGFR, CDK2 | Fluorescence polarization | |
| Receptors | GPCRs | Radioligand binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
